Tetramethylammonium iodide

Catalog No.
S595742
CAS No.
75-58-1
M.F
C4H12N.I
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium iodide

CAS Number

75-58-1

Product Name

Tetramethylammonium iodide

IUPAC Name

tetramethylazanium iodide

Molecular Formula

C4H12N.I
C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

RXMRGBVLCSYIBO-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[I-]

The exact mass of the compound Tetramethylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium iodide (TMAI, CAS 75-58-1) is a high-purity quaternary ammonium salt featuring a highly symmetrical, sterically compact tetramethylammonium cation paired with an iodide anion. In industrial and advanced laboratory procurement, TMAI is primarily valued for its distinct solubility profile—being highly soluble in polar and aqueous media compared to longer-chain analogs—and its high ionic conductivity . It serves as a critical structural template and passivating agent in perovskite photovoltaics, a high-efficiency precursor for solid-state polymer electrolytes, and a specialized phase-transfer catalyst. Its lack of an inorganic metal ion (such as Na+ or K+) makes it a critical selection for metal-free synthetic workflows and sensitive electrochemical applications where precise lattice matching or electrostatic adsorption is required without introducing metal contaminants.

Substituting TMAI with common in-class alternatives like tetrabutylammonium iodide (TBAI) or potassium iodide (KI) frequently leads to process failure due to drastic differences in steric bulk and phase partitioning. TBAI possesses four bulky butyl chains, rendering it highly lipophilic and causing severe steric hindrance that can block ring-opening polymerizations or disrupt delicate organometallic crystal lattices [1]. Conversely, substituting with inorganic salts like KI introduces metal cations (K+) that fail to provide the electrostatic shielding and dynamic surface-adsorption properties characteristic of the organic TMA+ cation, resulting in poor defect passivation in solar cells and inferior polyiodide suppression in battery electrolytes [2]. Thus, TMAI cannot be generically replaced without compromising application-critical performance.

Steric Influence on Electrolyte Polymerization (TMAI vs. TBAI)

In the synthesis of poly(1,3-dioxolane) (PDOL) for quasi-solid-state lithium-sulfur batteries, the choice of quaternary ammonium iodide strongly dictates the extent of monomer polymerization. Due to its short methyl chains, TMAI imposes minimal steric hindrance and charge shielding compared to larger analogs like TBAI. This allows the active carbocation centers to efficiently propagate ring-opening polymerization, resulting in a highly polymerized solid electrolyte matrix rather than a liquid-rich mixture [1].

Evidence DimensionUnpolymerized DOL monomer content
Target Compound Data24% unpolymerized (TMAI system)
Comparator Or Baseline92% unpolymerized (TBAI system)
Quantified DifferenceTMAI leaves 3.8x less residual liquid monomer, enabling higher solid-state conversion.
ConditionsIn-situ polymerization of 1,3-dioxolane (DOL) using quaternary ammonium iodide additives.

Procuring TMAI rather than TBAI is essential for achieving high-conversion solid polymer electrolytes, preventing liquid-phase leakage and ensuring structural integrity in battery manufacturing.

Coulombic Efficiency Enhancement via TMA+ Adsorption

When utilized as an electrolyte additive in aqueous zinc-iodine batteries, TMAI demonstrates quantifiably higher electrochemical performance compared to inorganic iodides like KI. During charging, the tetramethylammonium (TMA+) cations strongly adsorb onto the cathode surface to form a dynamic in-situ interlayer. This layer effectively suppresses polyiodide dissolution and diffusion, leading to significantly higher capacity retention and lower self-discharge than systems relying solely on inorganic I- ions[1].

Evidence DimensionAverage Coulombic Efficiency (CE) at 0.2 A/g
Target Compound Data99.9% CE (with 0.1 M TMAI additive)
Comparator Or Baseline93.9% CE (with KI additive)
Quantified DifferenceTMAI reduces per-cycle capacity loss by a factor of ~6x compared to KI.
ConditionsZinc-iodine battery cycling at 0.2 A/g current density in aqueous electrolyte.

For energy storage procurement, TMAI provides a dual-functional advantage—acting as both an iodide source and an organic passivating agent—that standard inorganic salts cannot replicate.

Defect Passivation in Lead-Free Photovoltaics

In the development of bismuth-based perovskite-inspired solar cells (such as AgBiS2), untreated nanocrystal films typically suffer from severe trap-assisted recombination, limiting their commercial viability. Surface treatment with TMAI effectively passivates these defects. The compact size of the TMA+ cation allows for optimal surface interaction without sterically disrupting the active layer or impeding charge transport, leading to a strictly quantified enhancement in overall device efficiency [1].

Evidence DimensionAverage Device Power Conversion Efficiency (PCE)
Target Compound Data4.8% average PCE (champion device at 6.3%)
Comparator Or Baseline1.5% average PCE (untreated nanocrystal baseline)
Quantified DifferenceTMAI treatment yields a >300% increase in average power conversion efficiency.
ConditionsAgBiS2 nanocrystal thin films in a p-i-n junction solar cell architecture.

Selecting TMAI as a passivating agent is a proven, high-impact route to achieving commercial-grade efficiencies in emerging lead-free photovoltaic manufacturing.

Precursor for Quasi-Solid-State Battery Electrolytes

TMAI is the required precursor for synthesizing poly(1,3-dioxolane) (PDOL) solid electrolytes. Its minimal steric hindrance ensures nearly complete ring-opening polymerization, avoiding the liquid-phase retention issues associated with bulkier analogs like TBAI [1].

Cathode Passivation in Aqueous Zinc-Iodine Batteries

In advanced energy storage systems, TMAI is utilized as a dual-functional electrolyte additive. The TMA+ cation strongly adsorbs to the cathode to form a dynamic interlayer, drastically reducing polyiodide dissolution and improving coulombic efficiency compared to standard KI additives [2].

Defect Passivation in Lead-Free Perovskite Photovoltaics

For the manufacturing of next-generation, bismuth-based solar cells (e.g., AgBiS2), TMAI is applied as a surface treatment. It effectively passivates trap states without disrupting the crystal lattice, enabling commercial-grade power conversion efficiencies [3].

Physical Description

Light yellow solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

201.00145 Da

Monoisotopic Mass

201.00145 Da

Heavy Atom Count

6

UNII

L493Z502W3

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Pictograms

Irritant

Irritant

Other CAS

75-58-1

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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